BenchChemオンラインストアへようこそ!

ASP5878

Pan-FGFR inhibitor Kinase selectivity FGFR4 potency

ASP5878 is a small-molecule, orally bioavailable, reversible pan-FGFR inhibitor that targets fibroblast growth factor receptors 1, 2, 3, and 4 with sub-nanomolar to low nanomolar potency. It belongs to the pyrimidine derivative class of kinase inhibitors and was developed to overcome metabolic instability and hERG liability seen in earlier analogs.

Molecular Formula
Molecular Weight
Cat. No. B1191575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP5878
SynonymsASP5878;  ASP-5878;  ASP 5878.; Unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ASP5878: Orally Bioavailable Pan-FGFR Inhibitor for Research and Procurement in FGFR-Driven Cancers


ASP5878 is a small-molecule, orally bioavailable, reversible pan-FGFR inhibitor that targets fibroblast growth factor receptors 1, 2, 3, and 4 with sub-nanomolar to low nanomolar potency. It belongs to the pyrimidine derivative class of kinase inhibitors and was developed to overcome metabolic instability and hERG liability seen in earlier analogs [1]. In vitro, ASP5878 inhibits the kinase activity of recombinant FGFR1–4 with IC50 values of 0.47, 0.60, 0.74, and 3.5 nM, respectively, and demonstrates antiproliferative activity against FGFR-dependent cancer cell lines [2]. The compound is supplied as a white to off-white solid powder with a molecular weight of 407.37 g/mol and >99% purity by HPLC, meeting rigorous quality standards for preclinical research applications .

Why ASP5878 Cannot Be Substituted with Generic FGFR Inhibitors for Defined Research Applications


Procurement of a generic FGFR inhibitor—such as early-generation multitargeted tyrosine kinase inhibitors (e.g., dovitinib) or FGFR1–3 selective agents (e.g., AZD4547, infigratinib)—fails to replicate ASP5878's balanced potency across all four FGFR isoforms, particularly its superior activity against FGFR4 relative to many pan-FGFR comparators [1]. Furthermore, ASP5878 exhibits a unique resistance profile: it retains full antiproliferative activity against urothelial cancer cells with acquired resistance to gemcitabine or adriamycin—a phenotype not documented for alternative FGFR inhibitors in the same experimental systems [2]. The compound's pharmacokinetic properties—high oral bioavailability (>75% in rats, >90% in dogs) coupled with a >20,000-fold safety margin against hERG channel inhibition—are the result of deliberate medicinal chemistry optimization and are not shared by close structural analogs [3]. The quantitative evidence below delineates precisely where ASP5878 provides verifiable differentiation that informs scientific selection.

ASP5878 Quantitative Differentiation Evidence vs. Comparator FGFR Inhibitors


ASP5878 Demonstrates Superior FGFR4 Potency vs. AZD4547 and Broader Pan-FGFR Coverage than FGFR1–3 Selective Inhibitors

ASP5878 inhibits FGFR4 with an IC50 of 3.5 nM, which is 47-fold more potent than AZD4547 (IC50 = 165 nM) and 17-fold more potent than infigratinib (IC50 = 60 nM) under comparable cell-free kinase assay conditions [1]. While erdafitinib shows similar pan-FGFR potency (FGFR4 IC50 = 5.7 nM), ASP5878 exhibits 2.5-fold greater potency against FGFR1 (0.47 nM vs. 1.2 nM) [2]. ASP5878 maintains sub-nanomolar potency against FGFR1–3, distinguishing it from FGFR4-selective inhibitors (e.g., fisogatinib) that lack FGFR1–3 coverage .

Pan-FGFR inhibitor Kinase selectivity FGFR4 potency

ASP5878 Achieves Superior In Vivo Tumor Regression in Orthotopic HCC Model Compared to Sorafenib Standard-of-Care

In an orthotopic HuH-7-Luc xenograft mouse model of FGF19-expressing HCC, once-daily oral ASP5878 (3 mg/kg) induced complete tumor regression, whereas sorafenib (30 mg/kg) produced only tumor growth inhibition [1]. In a separate subcutaneous Hep3B2.1-7 xenograft study, switching from sorafenib to ASP5878 on day 14 induced 83% tumor regression by day 52 relative to the day-14 tumor size, whereas continuous sorafenib treatment achieved only 47% tumor growth inhibition by day 31 .

Hepatocellular carcinoma In vivo efficacy Tumor regression

ASP5878 Retains Full Antiproliferative Activity in Chemoresistant Urothelial Cancer Models Where Standard Chemotherapies Fail

ASP5878 inhibited cell proliferation with comparable efficacy in both parental and chemoresistant urothelial cancer cell lines. Specifically, it inhibited proliferation of adriamycin-resistant UM-UC-14 cells (harboring MDR1 overexpression) and gemcitabine-resistant RT-112 cells—phenotypes that confer clinical resistance to standard-of-care chemotherapy [1]. In the gemcitabine-resistant RT-112 model, ASP5878 decreased c-MYC protein expression, a driver of resistance, which was elevated in the resistant line versus parental [1]. Once-daily oral ASP5878 exerted potent antitumor activity in UM-UC-14, RT-112, and gemcitabine-resistant RT-112 xenograft models without affecting body weight [1].

Urothelial cancer Chemoresistance FGFR3 mutation

ASP5878 Exhibits High Oral Bioavailability and Favorable Pharmacokinetic Profile with Wide hERG Safety Margin

ASP5878 demonstrates high oral bioavailability (F%) of 76.1% in rats and 94.2% in dogs, with total clearance lower than hepatic blood flow in both species [1]. The compound shows moderate brain penetration in rats, with a brain-to-plasma ratio of approximately 0.3 [1]. Critically, ASP5878 does not affect hERG current up to 10 µM (10,000 nM) in patch-clamp assays, representing a >20,000-fold margin over its FGFR1 IC50 (0.47 nM) and a >2,800-fold margin over its FGFR4 IC50 (3.5 nM) [2]. This safety margin was achieved via deliberate medicinal chemistry: replacing the phenyl moiety with a pyrazole ring reduced π-π stacking interactions with Phe656 in the hERG channel [2].

Oral bioavailability Pharmacokinetics hERG safety

ASP5878 Demonstrates Potent Antiproliferative Activity Against FGF19-Expressing HCC Cell Lines with Single-Digit Nanomolar IC50 Values

ASP5878 potently suppressed the growth of FGF19-expressing hepatocellular carcinoma cell lines Hep3B2.1-7, HuH-7, and JHH-7 with IC50 values ranging from 8.5 to 27 nM in 5-day proliferation assays [1]. In the Hep3B2.1-7 cell line, ASP5878 inhibited FGFR4 phosphorylation and downstream signaling (FRS2 mobility shift, ERK phosphorylation) and induced apoptosis [1]. By comparison, sorafenib shows substantially higher IC50 values in HCC cell lines (typically >1 µM) and does not directly target FGFR4 [2].

Hepatocellular carcinoma FGF19 Cell proliferation

ASP5878 Demonstrates Favorable Kinase Selectivity Profile with Limited Off-Target Inhibition

ASP5878 was profiled against a panel of 128 human kinases at a concentration of 200 nM. Only FGFRs, VEGFR2, and FMS were inhibited by more than 50%, demonstrating a narrow off-target profile relative to earlier-generation multitargeted FGFR inhibitors [1]. For context, dovitinib inhibits VEGFR1–3, FLT3, c-KIT, PDGFR, and CSF-1R at comparable nanomolar concentrations, resulting in a broader polypharmacology profile . ASP5878's more restricted kinome coverage—with IC50 values for VEGFR2 of 25 nM and FMS of 150 nM—provides greater target specificity than dovitinib .

Kinase selectivity Off-target activity Safety profiling

ASP5878: Recommended Research and Industrial Application Scenarios Based on Evidence


Preclinical Efficacy Studies in FGF19-Amplified or FGFR4-Dependent Hepatocellular Carcinoma Models

ASP5878 is indicated for in vivo efficacy studies in FGF19-expressing HCC xenograft models, including subcutaneous Hep3B2.1-7 and orthotopic HuH-7 models. Evidence demonstrates that once-daily oral dosing at 3 mg/kg induces sustained or complete tumor regression, outperforming sorafenib in head-to-head comparisons [1]. This scenario is appropriate for translational oncology research evaluating FGFR4-targeted therapy in HCC and for compound benchmarking against standard-of-care agents.

Research on Chemoresistant Urothelial Carcinoma and FGFR3-Driven Bladder Cancer

ASP5878 is uniquely suited for studies investigating acquired resistance to gemcitabine or adriamycin in urothelial cancer models harboring FGFR3 point mutations or fusions. The compound maintains full antiproliferative activity in MDR1-overexpressing and gemcitabine-resistant cell lines and demonstrates in vivo antitumor efficacy in chemoresistant xenograft models without body weight loss [2]. This application scenario addresses a critical unmet research need in bladder cancer chemoresistance.

Pharmacokinetic and Toxicology Studies Requiring High Oral Bioavailability and Low Cardiovascular Liability

For in vivo studies requiring chronic oral dosing with minimal cardiovascular confounding, ASP5878 provides high oral bioavailability (76% in rats, 94% in dogs) and a wide safety margin against hERG channel inhibition (>20,000-fold above target IC50) [3]. These properties enable reliable systemic exposure in rodent and canine models and support toxicology studies where cardiac safety endpoints are critical readouts.

Kinase Selectivity Profiling and FGFR Isoform-Specific Mechanism Studies

ASP5878 serves as a well-characterized pan-FGFR inhibitor with defined selectivity across 128 human kinases, making it suitable for studies requiring clear interpretation of FGFR isoform contributions to phenotypes. Its balanced sub-nanomolar potency against FGFR1–3 and single-digit nanomolar FGFR4 potency, combined with limited off-target inhibition (VEGFR2, FMS only), provides a cleaner tool compound than earlier multitargeted FGFR inhibitors such as dovitinib [4]. This scenario is ideal for target validation, biomarker discovery, and pathway dissection studies.

Quote Request

Request a Quote for ASP5878

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.